molecular formula C21H13ClN2O4S2 B11691812 (5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11691812
M. Wt: 456.9 g/mol
InChI Key: SZASKBRNCVDYRB-YBFXNURJSA-N
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Description

(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a furan ring substituted with a chloro-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzylamine and thioglycolic acid under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-Benzyl-5-{[5-(4-chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a benzyl group, and a furan ring with a chloro-nitrophenyl substitution

Properties

Molecular Formula

C21H13ClN2O4S2

Molecular Weight

456.9 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H13ClN2O4S2/c22-16-8-6-14(10-17(16)24(26)27)18-9-7-15(28-18)11-19-20(25)23(21(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+

InChI Key

SZASKBRNCVDYRB-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=S

Origin of Product

United States

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